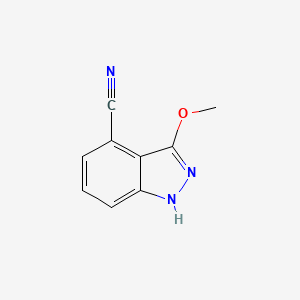

3-methoxy-1H-indazole-4-carbonitrile

Description

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

3-methoxy-1H-indazole-4-carbonitrile |

InChI |

InChI=1S/C9H7N3O/c1-13-9-8-6(5-10)3-2-4-7(8)11-12-9/h2-4H,1H3,(H,11,12) |

InChI Key |

ZAGBQTLUFOZJLV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NNC2=CC=CC(=C21)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1H-indazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanophenylhydrazine with methoxy-substituted benzaldehydes under acidic conditions to form the indazole ring . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1H-indazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under specific conditions.

Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 3-hydroxy-1H-indazole-4-carbonitrile or 3-carbonyl-1H-indazole-4-carbonitrile.

Reduction: Formation of 3-methoxy-1H-indazole-4-amine or 3-methoxy-1H-indazole-4-aldehyde.

Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-1H-indazole-4-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-methoxy-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

Physicochemical Properties

- Electronic Effects: The methoxy group in 3-methoxy-1H-indazole-4-carbonitrile donates electrons via resonance, stabilizing the indazole ring. In contrast, the amino group in 3-amino-1H-indazole-4-carbonitrile provides stronger electron donation and participates in intermolecular hydrogen bonds . The thiazole derivative (1,3-thiazole-4-carbonitrile) exhibits reduced aromatic stabilization compared to indazole, affecting its UV-Vis absorption and redox behavior .

Solubility and Crystallinity :

- The nitrile group in all analogs enhances polarity, but solubility varies with substituents. For example, the hydroxy group in 3-hydroxy-1-methyl-1H-indazole-6-carbonitrile increases water solubility via hydrogen bonding, whereas the methoxy group offers moderate hydrophilicity .

- Crystal packing in 1,3-thiazole-4-carbonitrile involves C–H⋯N hydrogen bonds and π–π stacking, a pattern likely shared by indazole analogs but modulated by substituent positions .

Q & A

Q. What are the common synthetic routes for preparing 3-methoxy-1H-indazole-4-carbonitrile, and what methodological considerations are critical for optimizing yield and purity?

The synthesis typically involves a multi-step approach, starting with substituted benzaldehyde derivatives. For example, a one-pot condensation reaction using 3-methoxybenzaldehyde, malononitrile, and resorcinol under reflux conditions in ethanol yields intermediate chromene derivatives. Subsequent propargylation with propargyl bromide in dry acetone, catalyzed by anhydrous K₂CO₃, introduces the propargyloxy group. Critical considerations include:

- Solvent selection : Dry acetone or ethanol for inert conditions.

- Catalyst : Anhydrous K₂CO₃ to avoid side reactions.

- Purification : Recrystallization from ethanol-toluene (1:2) mixtures improves purity . Characterization via melting point, IR (e.g., nitrile stretch at ~2225 cm⁻¹), and HRMS ensures structural fidelity.

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) when characterizing this compound derivatives?

Discrepancies often arise from solvent effects, tautomerism, or impurities. Methodological strategies include:

- Comparative analysis : Cross-reference with literature-reported peaks (e.g., methoxy protons at δ ~3.7 ppm in ¹H NMR).

- Decoupling experiments : Confirm coupling patterns in complex aromatic regions.

- High-resolution techniques : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 294.36 for methoxy-substituted derivatives) . Contradictions in IR nitrile stretches (~2180–2225 cm⁻¹) may indicate electronic effects from substituents.

Q. What are the best practices for ensuring reproducibility in the synthesis of this compound?

Key practices include:

- Stoichiometric precision : Maintain equimolar ratios of reactants (e.g., 20 mmol each of aldehyde, malononitrile, and resorcinol).

- Temperature control : Reflux at 50°C for propargylation steps.

- Inert atmosphere : Use nitrogen or argon to prevent oxidation.

- Dry reagents : Anhydrous solvents and catalysts minimize side reactions .

Advanced Research Questions

Q. What advanced computational methods are recommended for studying the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

- Electron distribution : Methoxy and nitrile groups influence HOMO-LUMO gaps.

- Reactivity hotspots : Nitrile carbon electrophilicity for nucleophilic additions. Molecular docking studies may predict bioactivity by simulating interactions with enzyme active sites .

Q. How do varying methoxy substitution patterns on the indazole core influence the compound’s physicochemical properties and bioactivity?

Substituent position (2-, 3-, or 4-methoxy) significantly alters properties:

- Solubility : 3-Methoxy derivatives exhibit higher polarity.

- Bioactivity : 4-Methoxy analogs show enhanced binding to kinase targets in anticancer studies. Comparative synthesis (e.g., 4b vs. 4c in ) reveals distinct melting points (192°C vs. 195°C) and NMR shifts due to steric/electronic effects .

Q. What methodologies are effective for analyzing reaction intermediates during the synthesis of this compound?

- TLC monitoring : Track reaction progress using silica plates (e.g., cyclohexane/ethyl acetate eluent).

- In-situ IR : Detect intermediate formation (e.g., nitrile or carbonyl stretches).

- Isolation via flash chromatography : Purify intermediates using gradients of ethyl acetate in cyclohexane .

Q. What are the key challenges in crystallizing this compound, and how can SHELX software address them?

Challenges include:

- Twinned crystals : Common in planar heterocycles.

- Low diffraction quality : Optimize growth conditions (slow evaporation from DMSO). SHELXL refines structures against high-resolution data, while SHELXD solves phases via dual-space methods. For macromolecular complexes, SHELXPRO interfaces with refinement pipelines .

Data Contradiction Analysis

Q. How should researchers address low yields in the propargylation step when synthesizing propargyloxy derivatives?

Low yields (<50%) may result from:

- Moisture sensitivity : Use rigorously dry solvents and catalysts.

- Side reactions : Add propargyl bromide dropwise to minimize dimerization. Optimize reaction time (≥12 hours) and temperature (50°C) to improve yields to ~88% .

Methodological Tables

| Synthetic Step | Conditions | Yield | Reference |

|---|---|---|---|

| Chromene formation | Reflux in ethanol, 20 mmol reactants | 70–75% | |

| Propargylation | Dry acetone, K₂CO₃, 50°C, 12 hours | 88% | |

| Recrystallization | Ethanol-toluene (1:2) | >95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.